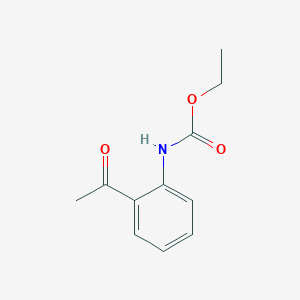

碳酸乙酯(2-乙酰苯基)

描述

Ethyl carbamate, also known as urethane, is the ethyl ester of carbamic acid . It is a naturally occurring component found in many fermented foods and beverages . It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys .

Synthesis Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . It can also arise by the action of ammonia on ethyl chloroformate .Molecular Structure Analysis

The molecular formula of Ethyl carbamate is C3H7NO2 . It is an ester of carbamic acid and appears as white solid .Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate . A large panel of ethyl carbamate formation mechanisms is described from simple ethanolysis of urea in homogeneous liquid phase to photochemical oxidation of cyanide ion or complex heterogeneous gas/solid catalytic reactions .Physical And Chemical Properties Analysis

Ethyl carbamate is a white solid . It has a molar mass of 89.094 g·mol−1 . It has a melting point of 46 to 50 °C and a boiling point of 182 to 185 °C . It is soluble in water .科学研究应用

Bacterial Biofilm Inhibition

Ethyl N-(2-acetylphenyl)carbamate has been investigated for its ability to inhibit bacterial biofilm formation. Researchers synthesized derivatives based on this compound and evaluated their efficacy against medically relevant bacterial strains. Notably, these studies led to the discovery of a new class of molecules capable of inhibiting Staphylococcus aureus biofilms with low micromolar IC50 values .

Toxicity Detection in Alcoholic Beverages

Ethyl carbamate (also known as urethane) is a by-product of fermentation and storage, commonly found in fermented foods and alcoholic beverages. It has potential toxicity to humans. Researchers have explored using surface-enhanced Raman scattering (SERS) for quantitative detection of ethyl carbamate in alcoholic drinks. This innovative approach provides a sensitive and specific method for assessing ethyl carbamate levels .

安全和危害

Ethyl carbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Efforts are being made to reduce the levels of Ethyl carbamate in food and beverages due to its carcinogenic properties . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food . These include adapted and optimized practices in all steps of the chain of foods’ (or beverages) production leading in general to low ethyl carbamate level . The abatement of ethyl carbamate precursors can be done by adapted enzymatic, physical chemical, or chemical methods according to the natures of raw materials and conditions of their production processes .

属性

IUPAC Name |

ethyl N-(2-acetylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJUTXFMYLBGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504920 | |

| Record name | Ethyl (2-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-acetylphenyl)carbamate | |

CAS RN |

6140-13-2 | |

| Record name | Ethyl (2-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

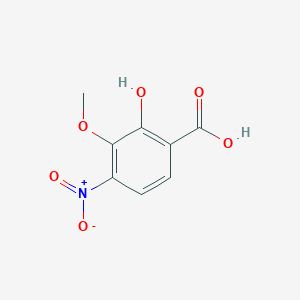

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

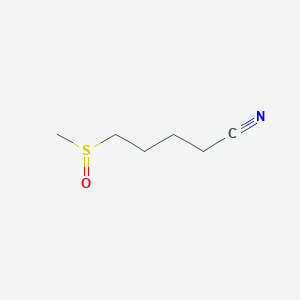

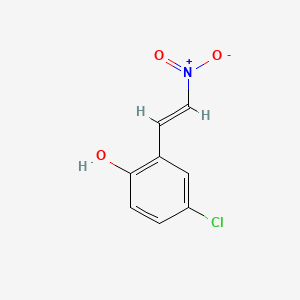

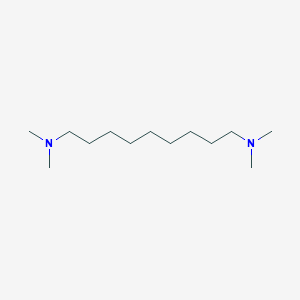

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-](/img/structure/B3054557.png)

![4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B3054571.png)